molecular formula C18H21N3O2S B4800070 1-acetyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide

1-acetyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide

Cat. No.: B4800070
M. Wt: 343.4 g/mol
InChI Key: UFTIAUFUCVJLBS-UHFFFAOYSA-N
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Description

1-acetyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and an amide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

    Coupling of the Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperidine derivative in the presence of a base.

    Acetylation: The final step involves the acetylation of the amine group on the piperidine ring using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-acetyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-acetyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide can be compared with other thiazole and piperidine derivatives:

    Similar Compounds: Sulfathiazole, Ritonavir, Abafungin, Bleomycine, Tiazofurin.

    Uniqueness: This compound’s unique combination of a thiazole ring and a piperidine ring, along with its acetyl and carboxamide groups, gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-acetyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13(22)21-9-7-14(8-10-21)17(23)19-11-16-12-24-18(20-16)15-5-3-2-4-6-15/h2-6,12,14H,7-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTIAUFUCVJLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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